Apigeninidin
Description
Properties
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQDOAKHUGURPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151-98-0 | |
| Record name | Apigeninidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apigeninidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apigeninidin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | APIGENINIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWI2JJB0W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent-Based Extraction
Ethanol (80% v/v) is the most widely used solvent for isolating free this compound from sorghum. A protocol optimized by Frontiers in Plant Science involves mixing 0.25 g of sorghum powder with 1 mL of 80% ethanol, followed by sonication for 10 minutes and orbital shaking for 50 minutes in the dark. Centrifugation at 2,655 × g for 15 minutes separates the supernatant, which is then vacuum-dried to concentrate the extract. This method yields approximately 49 mg/g of this compound in red sorghum varieties like Armorik, as quantified by reversed-phase HPLC.
Methanol and formic acid mixtures are employed for enhanced solubility, particularly in HPLC-based analyses. For instance, a study in PMC utilized 10% formic acid in methanol to extract this compound from fermented maize dough, achieving a recovery rate of 327 µg/g dry matter. The solvent-to-sample ratio and extraction duration are critical: doubling the extraction volume (6 mL total) increases yield by 22%, while prolonged sonication beyond 10 minutes risks compound degradation.
Mechanical and Thermal Optimization
Grinding sorghum grains to a particle size of <100 µm maximizes surface area for solvent interaction. Thermal treatments, such as heating at 40°C during extraction, improve this compound solubility by 18% but must be carefully controlled to prevent oxidation. Freeze-drying the extract with cryoprotectants like mannitol preserves this compound’s stability, reducing aggregation by 34% compared to air-drying.
Fermentation-Assisted Extraction and Degradation
Microbial fermentation significantly influences this compound content, either enhancing bioavailability or degrading the compound.
Antioxidant Activity Modulation
Despite this compound loss, fermented extracts exhibited a 51% increase in antioxidant activity, measured via DPPH radical scavenging assays. This paradox is attributed to microbial metabolites, such as phenolic acids, which synergistically enhance redox potential. Fermentation also reduced phytate content by 44%, improving mineral bioavailability but altering sensory profiles due to volatile organic compound (VOC) reductions.
Purification and Quantification Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC with diode array detection (DAD) is the gold standard for this compound quantification. A method described in PMC uses a Polaris C18-A column (150 × 4.6 mm) with a gradient elution of 10% formic acid (A) and methanol (B). The protocol runs for 35 minutes, achieving a detection limit of 0.2 µg/mL at 480 nm. this compound peaks are identified by retention time (12.3 minutes) and validated against commercial standards (Extrasynthese, France).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS enables structural confirmation and metabolite profiling. In a Frontiers in Cellular and Infection Microbiology study, this compound chloride from sorghum was analyzed using a Q-Exactive HF-X mass spectrometer, revealing oxidative stress biomarkers like hexanal and 16-hydroxyhexadecanoic acid in treated parasites. Electrospray ionization (ESI) in positive mode ([M+H]+ m/z 255.24) confirmed this compound’s molecular identity.
Comparative Analysis of Extraction and Purification Methods
Table 1 summarizes key parameters from this compound preparation studies:
Chemical Reactions Analysis
Types of Reactions: Apigenidin undergoes various chemical reactions, including:
Oxidation: Apigenidin can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Apigenidin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions include various derivatives of apigenidin, which can have different functional groups attached to the core structure .
Scientific Research Applications
Apigenidin has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pigment in various chemical applications.
Biology: Apigenidin has been studied for its antioxidant properties and its role in plant defense mechanisms.
Medicine: Research has shown potential antidiabetic activity of apigenidin derivatives.
Industry: Apigenidin is used in the food industry as a natural colorant due to its stability and vibrant color.
Mechanism of Action
Apigenidin exerts its effects through various molecular mechanisms. It acts as a pleiotropic modulator, interfering with multiple cellular pathways. It targets transcriptional and growth factors, cytokines, receptors, and enzymes . The compound’s antioxidant properties contribute to its protective effects against oxidative stress .
Comparison with Similar Compounds
Structural and Functional Differences
Apigeninidin is compared with three key analogues: luteolinidin , cyanidin , and 5-methoxyluteolinidin .
| Compound | Structural Features | Key Sources | Bioactive Properties |
|---|---|---|---|
| This compound | C-3 deoxy, 4',5'-dihydroxy B-ring | Sorghum grains, leaf sheaths | Antifungal, antioxidant, stable red pigment |
| Luteolinidin | C-3 deoxy, 3',4',5'-trihydroxy B-ring | Sorghum, millet | Antioxidant, anti-inflammatory |
| Cyanidin | C-3 hydroxy, 3',4',5'-trihydroxy B-ring | Berries, red cabbage | pH-sensitive pigment, strong antioxidant |
| 5-Me-Luteolinidin | C-3 deoxy, 4',5'-dihydroxy, 3'-methoxy B-ring | Sorghum | Enhanced thermal stability, moderate antioxidant |
Key Differences :
- C-3 Hydroxylation : Unlike cyanidin, this compound lacks the C-3 hydroxyl group, conferring resistance to enzymatic degradation and pH changes .
- Methoxy Groups : 5-methoxyluteolinidin has a methoxy group at C-3', improving thermal stability compared to this compound .
Content Variability in Sorghum Genotypes
Total phenolic content (TPC) and this compound levels vary significantly across sorghum cultivars:
Findings :
- This compound glucoside is more abundant in genotypes like S2, S5, and S6, while free this compound dominates in leaf sheaths .
- High temperatures reduce free this compound and luteolinidin levels but increase bound forms, suggesting adaptive responses .
Antioxidant and Antimicrobial Activity
Antioxidant Capacity :
Antimicrobial Effects :
Biological Activity
Apigeninidin, a type of 3-deoxyanthocyanidin predominantly found in Sorghum bicolor, has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy, anti-inflammatory effects, and antioxidant properties. This article compiles various research findings to provide a comprehensive overview of the biological activities associated with this compound.
This compound is characterized by its unique chemical structure, which contributes to its biological functions. As a flavonoid, it exhibits properties that are beneficial in mitigating oxidative stress and inflammation. The compound has been shown to induce reactive oxygen species (ROS) production, particularly in Toxoplasma gondii tachyzoites, leading to mitochondrial membrane potential disruption. This effect is linked to its potential as an anti-parasitic agent while maintaining low cytotoxicity towards human cells .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound. A notable study demonstrated that this compound-rich extracts from Sorghum bicolor effectively suppressed lung adenocarcinoma cell growth (A549) with an IC50 value of 6.5 μg/mL. The mechanism involves the modulation of key apoptotic pathways, including increased expression of caspase-3 and decreased expression of STAT3, which is crucial in cancer cell survival .
Table 1: Summary of Anticancer Effects
| Cancer Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| A549 (Lung adenocarcinoma) | 6.5 | Increased caspase-3, decreased STAT3 |
| MCF-7 (Breast cancer) | TBD | TBD |
| HCT116 (Colon cancer) | TBD | TBD |
Anti-inflammatory Effects
This compound has shown significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It effectively blocks cyclooxygenase-2 (COX-2) expression and nitric oxide production in macrophage cells, thereby reducing inflammation . This property positions this compound as a potential therapeutic agent for inflammatory diseases.
Antioxidant Properties
The antioxidant capacity of this compound is noteworthy. It enhances the activity of various antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx), which are essential for combating oxidative stress in cells . The compound also promotes the expression of phase II detoxifying enzymes through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), further supporting its role in cellular defense mechanisms against oxidative damage.
Case Studies and Experimental Findings
- Cytotoxicity Against Cancer Cells : In vitro studies on this compound-rich extracts revealed significant cytotoxic effects against various cancer cell lines while exhibiting minimal toxicity towards normal human cells .
- Hepatoprotective Effects : Research indicated that this compound could ameliorate aflatoxin B1-induced hepatorenal toxicity in rats by reducing oxidative stress markers and preserving liver histoarchitecture .
- Neuroprotective Potential : this compound has been linked to neuroprotective effects by reducing neuronal death and enhancing cognitive functions in animal models subjected to oxidative stress conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
